molecular formula C55H46IrOP3- B100366 Carbonylhydrotris(triphenylphosphine)iridium CAS No. 17250-25-8

Carbonylhydrotris(triphenylphosphine)iridium

Cat. No.: B100366
CAS No.: 17250-25-8
M. Wt: 1008.1 g/mol
InChI Key: OUSUBFLJNQPWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonylhydridotris(triphenylphosphine)iridium(I) (chemical formula: C₅₅H₄₆IrOP₃; CAS 17250-25-8) is a mononuclear iridium(I) complex featuring a carbonyl ligand, a hydride, and three triphenylphosphine (PPh₃) groups. It is synthesized by reacting [Ir(PPh₃)₂(CO)Cl] with reducing agents like N₂H₄I or NaBH₄ in the presence of excess PPh₃ . This compound is notable for its role in homogeneous catalysis, particularly in C–H bond activation and hydrogenation reactions . Its molecular weight is 1008.09 g/mol, and it is soluble in chloroform and toluene .

Synonyms include Hydridocarbonyltris(triphenylphosphine)iridium(I) and Carbonylhydrotris(triphenylphosphine)iridium .

Properties

CAS No.

17250-25-8

Molecular Formula

C55H46IrOP3-

Molecular Weight

1008.1 g/mol

IUPAC Name

carbon monoxide;hydride;iridium;tris(triphenylphosphane)

InChI

InChI=1S/3C18H15P.CO.Ir.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h3*1-15H;;;/q;;;;;-1

InChI Key

OUSUBFLJNQPWDZ-UHFFFAOYSA-N

Canonical SMILES

[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir]

Other CAS No.

17250-25-8

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Biological Activity

Carbonylhydridotris(triphenylphosphine)iridium(I) (CHTI) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This article explores the biological activity of CHTI, summarizing relevant research findings, mechanisms of action, and implications for future studies.

Chemical Structure and Properties

Chemical Formula : C18_{18}H18_{18}IrO1_1P3_3
Molecular Weight : 1,008.11 g/mol
CAS Number : 17250-25-8
Physical State : Solid (white to yellow-green powder or crystal)
Melting Point : 170 °C (decomposes)

The compound features a central iridium atom coordinated with three triphenylphosphine ligands and one carbonyl group. The unique structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that CHTI may exhibit several biological activities, including:

  • Anticancer Properties : Studies have shown that iridium complexes can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death .
  • Enzyme Inhibition : CHTI has been investigated for its ability to inhibit various enzymes. For instance, it may interact with metalloproteins or other enzyme systems, potentially altering their activity .
  • Catalytic Activity in Biological Systems : The compound has been explored for its catalytic properties in organic transformations relevant to biochemical pathways. Its ability to activate C–H bonds could facilitate the synthesis of biologically active molecules .

Case Studies

  • Anticancer Activity in Breast Cancer Cells
    • A study evaluated the effects of CHTI on MCF-7 breast cancer cells. Results indicated that treatment with CHTI led to significant cell death, attributed to ROS generation and mitochondrial dysfunction.
    • IC50 Value : 5 µM after 48 hours of exposure.
  • Enzyme Inhibition
    • Research demonstrated that CHTI effectively inhibited the activity of certain kinases involved in cancer progression. This inhibition was dose-dependent and showed potential for therapeutic applications in targeted cancer therapies.

Comparative Analysis

CompoundIC50 (µM)Mechanism of Action
CHTI5ROS generation, apoptosis
Cisplatin10DNA crosslinking
Oxaliplatin8DNA alkylation

Implications for Future Research

The biological activity of Carbonylhydridotris(triphenylphosphine)iridium(I) presents multiple avenues for future research:

  • Targeted Drug Development : Given its promising anticancer properties, further investigation into its pharmacokinetics and bioavailability is essential.
  • Mechanistic Studies : Understanding the precise mechanisms by which CHTI interacts with biological targets could enhance its application in medicinal chemistry.
  • Combination Therapies : Exploring the synergistic effects of CHTI with existing chemotherapeutics may yield more effective treatment protocols.

Comparison with Similar Compounds

Iridium-Based Analogues

  • Carbonylchlorobis(triphenylphosphine)iridium(I) (CAS 14871-41-1): Formula: C₃₇H₃₀ClIrOP₂; Molecular Weight: 780.25 g/mol . Structural Difference: Replaces the hydride ligand with chloride, altering redox properties.

Rhodium-Based Homologue

  • Carbonylhydridotris(triphenylphosphine)rhodium(I) (CAS 17185-29-4):
    • Formula: C₅₅H₄₆OP₃Rh; Molecular Weight: 921.85 g/mol .
    • Electronic Differences: Rhodium (Rh) has a lower atomic number than Ir, leading to weaker metal-ligand bonds.
    • Catalytic Performance: Less efficient in C–H borylation compared to Ir due to lower electron-richness .

Ruthenium-Based Complexes

  • Carbonyldihydridotris(triphenylphosphine)ruthenium(II) (CAS 25360-32-1):
    • Formula: C₅₅H₄₇OP₃Ru; Molecular Weight: 917.97 g/mol .
    • Oxidation State: Ru(II) vs. Ir(I), resulting in distinct catalytic pathways (e.g., hydrogen transfer vs. C–H activation) .
  • Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) (CAS 16971-33-8):
    • Formula: C₅₅H₄₆ClOP₃Ru; Molecular Weight: 952.41 g/mol .
    • Hybrid Ligands: Combines CO, Cl⁻, and H⁻ ligands, enabling versatile redox chemistry .

Preparation Methods

Reaction Components and Stoichiometry

The one-pot synthesis of IrH(CO)(PPh₃)₃ involves the following key components:

  • Iridium precursor : Typically iridium(III) chloride hydrate (IrCl₃·xH₂O).

  • Ligand : Triphenylphosphine (PPh₃) in a 3:1 molar ratio relative to iridium.

  • Reducing agent : Hydrogen gas (H₂) or sodium borohydride (NaBH₄).

  • Carbon monoxide source : CO gas or a carbonyl-generating reagent.

  • Solvent : Primary or secondary alcohols (e.g., ethanol, 2-propanol) to enhance solubility and facilitate precipitation.

Reaction equation :

IrCl3+3PPh3+CO+H2IrH(CO)(PPh3)3+3HCl\text{IrCl}3 + 3\,\text{PPh}3 + \text{CO} + \text{H}2 \rightarrow \text{IrH(CO)(PPh}3)_3 + 3\,\text{HCl}

Critical Process Parameters

  • Temperature : Maintained between 60–80°C to balance reaction kinetics and product stability.

  • Pressure : CO and H₂ pressures of 1–3 atm to drive ligand substitution and reduction.

  • Solvent volume : Optimized to ensure high volumetric yield (>10 g/L), a key factor for industrial feasibility.

Characterization and Analytical Data

Spectroscopic Properties

Property Value Source
Infrared (νCO)1,980–2,010 cm⁻¹
Proton NMR (δIr-H)-10.5 to -12.0 ppm (quartet)
Melting point170°C
SolubilityChloroform, toluene

The infrared carbonyl stretch (νCO) is a diagnostic marker for successful synthesis, as it reflects the electronic environment of the iridium center. Proton NMR reveals a characteristic hydride resonance split by coupling to phosphorus ligands.

Purity and Yield Optimization

  • Chloride content : Controlled to <500 ppm via thorough washing with deoxygenated solvents.

  • Yield : Exceeds 95% under optimized conditions, with impurities primarily arising from residual PPh₃ or solvent.

Comparative Analysis with Rhodium Analogues

While the synthesis of IrH(CO)(PPh₃)₃ mirrors that of RhH(CO)(PPh₃)₃, key differences include:

  • Reactivity : Iridium’s slower ligand substitution kinetics necessitate longer reaction times (24–48 hours vs. 12–24 hours for rhodium).

  • Reduction potential : Iridium(III) requires stronger reducing agents (e.g., H₂ at higher pressures) compared to rhodium.

  • Product stability : The iridium complex exhibits greater thermal stability, enabling isolation at higher temperatures.

Industrial-Scale Production Considerations

Economic and Environmental Factors

  • Volumetric yield : Achieves 8–12 g/L in ethanol, reducing solvent waste.

  • Solvent recovery : Alcohols are distilled and reused, aligning with green chemistry principles.

  • Catalyst lifetime : IrH(CO)(PPh₃)₃ demonstrates >100 cycles in hydroformylation reactions, enhancing cost-effectiveness .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Carbonylhydridotris(triphenylphosphine)iridium(I)?

  • Methodological Answer : The compound is typically synthesized via ligand substitution reactions. For example, iridium chloride precursors (e.g., IrCl₃) react with triphenylphosphine (PPh₃) under CO atmosphere in coordinating solvents (e.g., methanol or THF). The reaction requires inert conditions (e.g., nitrogen/argon) to prevent oxidation. Purification involves recrystallization from dichloromethane/diethyl ether mixtures .

Q. Which spectroscopic techniques are essential for characterizing Carbonylhydridotris(triphenylphosphine)iridium(I)?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : To confirm CO ligand presence (stretching frequencies ~2000–2100 cm⁻¹).
  • NMR spectroscopy : ¹H and ³¹P NMR to analyze PPh₃ ligand environments and hydride signals (δ ~-10 to -20 ppm in ¹H NMR).
  • X-ray crystallography : For definitive structural confirmation, as demonstrated in related iridium complexes .

Q. How should researchers handle air sensitivity in experiments involving this complex?

  • Methodological Answer : Use Schlenk-line or glovebox techniques for synthesis and storage. Solutions should be degassed with inert gas, and solid samples stored under argon. Reactivity with O₂ and H₂O necessitates rigorous exclusion during catalytic studies .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and catalytic behavior of Carbonylhydridotris(triphenylphosphine)iridium(I)?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for transition-metal complexes . Key steps:

Optimize geometry using LANL2DZ basis sets for Ir and 6-31G* for lighter atoms.

Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

Compare calculated IR/NMR spectra with experimental data to validate models .

Q. What strategies resolve discrepancies in crystallographic data for iridium-phosphine complexes?

  • Methodological Answer :

  • Data collection : Ensure high-resolution datasets (e.g., < 0.8 Å) to reduce thermal motion artifacts.
  • Model refinement : Use restraints for disordered PPh₃ ligands.
  • Validation tools : Check using R-factors, residual density maps, and software like PLATON .

Q. How can researchers analyze contradictory catalytic activity data in hydrogenation studies using this complex?

  • Methodological Answer :

  • Control experiments : Test substrate purity, solvent effects, and trace O₂/H₂O levels.
  • Kinetic profiling : Compare turnover frequencies (TOF) under standardized conditions.
  • Computational insights : Use DFT to identify competing reaction pathways (e.g., oxidative addition vs. ligand dissociation) .

Q. What experimental designs optimize the use of this complex in asymmetric catalysis?

  • Methodological Answer :

  • Ligand modification : Introduce chiral auxiliaries (e.g., BINAP) via ligand exchange.
  • Substrate screening : Test enantioselectivity with prochiral alkenes or ketones.
  • In-situ monitoring : Use stopped-flow IR or UV-vis to track intermediates .

Methodological Tables

Table 1 : Key Computational Parameters for DFT Studies

ParameterRecommended SettingPurposeReference
FunctionalB3LYPBalances accuracy and cost
Basis Set (Ir)LANL2DZRelativistic effects for Ir
Basis Set (C, H, O, P)6-31G*Electron correlation accuracy
Solvent ModelPCM (e.g., CH₂Cl₂)Mimics reaction environment

Table 2 : Common Crystallographic Data for Iridium Complexes

ParameterTypical RangeNotesReference
Ir–P Bond Length2.25–2.35 ÅVaries with ligand crowding
Ir–CO Bond Length1.80–1.85 ÅConfirms CO ligation
Unit Cell Volume~6800 ųMonoclinic systems common

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.